molecular formula C13H15N3OS2 B2448365 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide CAS No. 392712-93-5

2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2448365
CAS No.: 392712-93-5
M. Wt: 293.4
InChI Key: INKRDAUNDBQCNW-UHFFFAOYSA-N
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Description

2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a synthetic organic compound with the molecular formula C13H15N3OS2 and a molecular weight of 293.41 g/mol . It features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its strong aromaticity, in vivo stability, and low toxicity . This scaffold is present in several marketed drugs and is extensively investigated for its wide range of pharmacological activities . The specific structure of this compound, which includes a thioether linkage and a phenethylacetamide side chain, is of significant interest in neuroscience research. Derivatives of 1,3,4-thiadiazole have demonstrated potent anticonvulsant properties in pre-clinical studies . The mechanism of action for such compounds is often associated with the facilitation of chloride ion release via the GABAA receptor pathway, which helps prevent abnormal electrical impulses in the brain . The pharmacophoric pattern responsible for this activity typically includes an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain, all of which are features present in this molecule . Beyond anticonvulsant research, the 1,3,4-thiadiazole nucleus is also a key structural element in compounds with documented antimicrobial, anticancer, and anti-inflammatory activities, making it a versatile scaffold for hit-to-lead optimization in various drug discovery programs . This product is intended for research applications in chemistry and pharmacology. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-10-15-16-13(19-10)18-9-12(17)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKRDAUNDBQCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide typically involves the following steps:

  • Preparation of 5-methyl-1,3,4-thiadiazol-2-ylthiol: This can be achieved by reacting 5-methyl-1,3,4-thiadiazole with a suitable thiolating agent.

  • Formation of the Acetamide Derivative: The thiol group is then reacted with phenethylamine in the presence of acetic anhydride to form the acetamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

  • Reduction: The compound can be reduced to form a thioether derivative.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Sulfonic Acid Derivative: Resulting from the oxidation of the thiol group.

  • Thioether Derivative: Resulting from the reduction of the thiol group.

  • Substituted Acetamide: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The primary focus of research on this compound has been in the field of medicinal chemistry, particularly as an anticancer and antimicrobial agent.

Anticancer Activity:
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide have shown activity against prostate cancer (PC3), colon cancer (HT29), and neuroblastoma (SKNMC) cells using the MTT assay method. In these studies, concentrations ranging from 0.1 to 500 µg/mL were tested, revealing that certain derivatives could reduce cell viability significantly compared to standard treatments like doxorubicin .

Antimicrobial Properties:
This compound has also been evaluated for its antibacterial efficacy against multidrug-resistant strains. In one study, it demonstrated notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics .

Agricultural Applications

Thiadiazole derivatives are increasingly being explored for their potential as agrochemicals. The compound's ability to act as a plant growth regulator or fungicide is under investigation. Preliminary findings indicate that such compounds can enhance resistance to various plant pathogens and improve crop yields by modulating plant defense mechanisms .

Material Science

In material science, the incorporation of thiadiazole derivatives into polymer matrices is being explored for creating advanced materials with enhanced thermal and mechanical properties. The unique electronic properties of thiadiazoles can be utilized in developing sensors and electronic devices.

Data Tables

Application Area Activity Tested Compounds Results
AnticancerCytotoxicityVarious thiadiazole derivativesSignificant reduction in cell viability at >10 µM concentrations
AntimicrobialBacterial inhibitionThis compoundEffective against MRSA with low MIC values
AgriculturalPlant growth regulationThiadiazole derivativesEnhanced resistance to pathogens

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives including this compound revealed that while none surpassed doxorubicin's efficacy, certain compounds showed promising results against specific cancer cell lines. The study utilized a range of concentrations and evaluated the cytotoxic effects through established protocols .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various thiazole derivatives against resistant bacterial strains, the compound exhibited significant antibacterial properties. It was particularly effective against MRSA strains when tested alongside conventional antibiotics .

Mechanism of Action

The mechanism by which 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

  • Acetamide Derivatives: Compounds containing the acetamide group, which can also show antimicrobial and anti-inflammatory properties.

Uniqueness: 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is unique due to its specific combination of the thiadiazole ring and the phenethylacetamide moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

The compound 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a derivative of thiadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2S2C_{13}H_{16}N_2S_2 with a molecular weight of approximately 272.41 g/mol. The structural components include a phenethyl group and a thiadiazole moiety linked through a thioether bond.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with phenethyl acetamide under controlled conditions. The reaction can be optimized by varying solvents and temperatures to achieve higher yields.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines through the caspase pathway. Specifically, derivatives have shown significant activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. In vitro assays indicated that certain analogs activated caspases 3 and 9, leading to increased apoptosis rates .

CompoundCell LineIC50 (µM)Mechanism
4bMCF710Caspase activation
4cPC315Caspase activation

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as E. coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Bacillus subtilis16 µg/mL

Neuroprotective Effects

Research has indicated that certain thiadiazole derivatives exhibit neuroprotective effects in cellular models of neurodegeneration. For example, a related compound showed significant protective effects in PC12 cells against oxidative stress-induced damage .

Case Studies

  • Apoptosis Induction : A study involving a series of thiadiazole derivatives found that compounds similar to this compound significantly enhanced the activity of caspases in MCF7 cells compared to control treatments .
  • Neuroprotection : Another investigation reported that certain derivatives provided better protection against sodium nitroprusside-induced damage in neuronal cells than standard treatments like edaravone .

Q & A

Q. What are the common synthetic routes for preparing 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, and how are key intermediates purified?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) can react with chloroacetamide derivatives under reflux in solvents like toluene/water mixtures. Sodium azide (NaN₃) or potassium carbonate (K₂CO₃) may act as catalysts . Purification methods include recrystallization (ethanol or pet-ether) or column chromatography. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Peaks for methyl groups (δ ~2.5 ppm for thiadiazole-CH₃), aromatic protons (δ ~7.2–7.4 ppm), and acetamide carbonyls (δ ~165–170 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~650–750 cm⁻¹) .
  • Elemental Analysis : Cross-validation of calculated vs. experimental C, H, N, S percentages ensures purity .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields when synthesizing thiadiazole-containing acetamides under varying solvent conditions?

  • Methodological Answer : Solvent polarity and catalyst selection critically impact yields. Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in thiol-alkylation steps, while toluene/water biphasic systems reduce side reactions . Catalyst screening (e.g., triethylamine vs. N-ethylmorpholine) and stoichiometric adjustments (1.5–2.0 eq of reactants) improve efficiency. For example, refluxing with K₂CO₃ in acetone increased yields to 72% in analogous oxadiazole-thioacetamide syntheses .

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental NMR shifts .
  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of acetamide groups) .
  • Docking Studies : Validate spectroscopic assignments by correlating molecular interactions (e.g., hydrogen bonding in active sites) with spectral data .

Q. What are the methodological considerations for assessing the biological activity of thiadiazolylthio acetamide derivatives in pharmacological studies?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial/anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays. For example, thiadiazole derivatives with fluorophenyl substituents showed enhanced activity due to electron-withdrawing effects .
  • Dose-Response Curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility.
  • Molecular Docking : Prioritize targets (e.g., acetylcholinesterase or bacterial enzymes) based on structural similarities to known inhibitors .

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